molecular formula C4H9BO2 B156669 2-Ethyl-1,3,2-dioxaborolane CAS No. 10173-38-3

2-Ethyl-1,3,2-dioxaborolane

Cat. No. B156669
CAS RN: 10173-38-3
M. Wt: 99.93 g/mol
InChI Key: FUYGCKPWPICJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3,2-dioxaborolane, also known as 2-EDB, is a boronic acid derivative that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 131.96 g/mol. In

Mechanism Of Action

The mechanism of action of 2-Ethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. The boron atom in 2-Ethyl-1,3,2-dioxaborolane has an empty p orbital, which allows it to form a coordinate covalent bond with a Lewis base such as an oxygen or nitrogen atom. This property makes 2-Ethyl-1,3,2-dioxaborolane a useful reagent for the synthesis of boronic acid-based compounds and for the selective detection of biomolecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Ethyl-1,3,2-dioxaborolane. However, studies have shown that it is relatively non-toxic and has low levels of skin and eye irritation. It has also been shown to have low levels of acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethyl-1,3,2-dioxaborolane in lab experiments is its versatility. It can be used as a reagent in a wide range of organic reactions and can be used to selectively detect a variety of biomolecules. Additionally, 2-Ethyl-1,3,2-dioxaborolane is relatively inexpensive and easy to synthesize, making it a cost-effective choice for researchers.
However, there are also some limitations to using 2-Ethyl-1,3,2-dioxaborolane. One of the main limitations is its instability in the presence of water and air. This can make it difficult to work with in certain experiments. Additionally, 2-Ethyl-1,3,2-dioxaborolane has limited solubility in water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2-Ethyl-1,3,2-dioxaborolane. One potential area of research is the development of new boronic acid-based compounds for use in organic chemistry and drug discovery. Additionally, 2-Ethyl-1,3,2-dioxaborolane could be used as a starting material for the synthesis of new hydrogels and other materials with potential applications in tissue engineering and drug delivery. Further studies are also needed to better understand the mechanism of action of 2-Ethyl-1,3,2-dioxaborolane and its potential applications in scientific research.
Conclusion
In conclusion, 2-Ethyl-1,3,2-dioxaborolane is a boronic acid derivative with unique properties and potential applications in scientific research. Its versatility and low cost make it a popular choice for researchers interested in using it as a reagent in organic reactions or for the selective detection of biomolecules. While there are some limitations to using 2-Ethyl-1,3,2-dioxaborolane, there are also several potential future directions for research involving this compound. Further studies are needed to better understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Ethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-1,3-propanediol with boric acid in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain a high-purity compound. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers interested in using 2-Ethyl-1,3,2-dioxaborolane in their experiments.

Scientific Research Applications

2-Ethyl-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. One of the most common applications of 2-Ethyl-1,3,2-dioxaborolane is in the synthesis of boronic acid-based compounds, which have a variety of uses in organic chemistry. Additionally, 2-Ethyl-1,3,2-dioxaborolane has been used as a reagent for the selective detection of carbohydrates, amines, and other biomolecules. It has also been used as a crosslinking agent for the preparation of hydrogels and as a catalyst in organic reactions.

properties

CAS RN

10173-38-3

Product Name

2-Ethyl-1,3,2-dioxaborolane

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

2-ethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3

InChI Key

FUYGCKPWPICJEY-UHFFFAOYSA-N

SMILES

B1(OCCO1)CC

Canonical SMILES

B1(OCCO1)CC

Other CAS RN

10173-38-3

synonyms

2-Ethyl-1,3,2-dioxaborolane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.